molecular formula C11H20N6O2 B2590711 Tert-butyl 4-amino-4-(2H-tetrazol-5-yl)piperidine-1-carboxylate CAS No. 1874211-56-9

Tert-butyl 4-amino-4-(2H-tetrazol-5-yl)piperidine-1-carboxylate

Cat. No. B2590711
M. Wt: 268.321
InChI Key: PTILCGQGAZWXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Tert-butyl 4-amino-4-(2H-tetrazol-5-yl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1874211-56-9 . It has a molecular weight of 268.32 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N6O2/c1-10(2,3)19-9(18)17-6-4-11(12,5-7-17)8-13-15-16-14-8/h4-7,12H2,1-3H3,(H,13,14,15,16) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

This compound is a powder in its physical form . It has a molecular weight of 268.32 . The compound is typically stored at a temperature of 4°C .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-amino-4-(2H-tetrazol-5-yl)piperidine-1-carboxylate serves as a pivotal intermediate in the synthesis of various biologically active compounds. For instance, its role in the synthesis of crizotinib highlights its significance in medicinal chemistry. Crizotinib is synthesized using tert-butyl 4-amino-4-(2H-tetrazol-5-yl)piperidine-1-carboxylate as an intermediate through a multi-step process that includes nucleophilic substitution, oxidation, and halogenation reactions, emphasizing the compound's utility in developing anticancer drugs (D. Kong et al., 2016).

Structural Studies

The compound has also been the subject of extensive structural studies, including single-crystal X-ray diffraction (XRD) analyses. These studies provide valuable insights into its molecular and crystal structure, which is crucial for understanding its reactivity and interactions with other molecules. For example, the characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a related compound, through LCMS, NMR, IR, and CHN elemental analysis, alongside XRD data, sheds light on its potential for further applications in drug development (C. Sanjeevarayappa et al., 2015).

Catalytic Applications

Research into the catalytic activities of compounds related to tert-butyl 4-amino-4-(2H-tetrazol-5-yl)piperidine-1-carboxylate demonstrates their potential in synthetic organic chemistry. For instance, compounds derived from tert-butyl phenylazocarboxylates exhibit versatility as building blocks in the synthesis of aromatic amines and alcohols under mild conditions, showcasing the broad applicability of tert-butyl-based compounds in facilitating complex chemical transformations (Hannelore Jasch et al., 2012).

properties

IUPAC Name

tert-butyl 4-amino-4-(2H-tetrazol-5-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N6O2/c1-10(2,3)19-9(18)17-6-4-11(12,5-7-17)8-13-15-16-14-8/h4-7,12H2,1-3H3,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTILCGQGAZWXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=NNN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 145913011

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